molecular formula C9H10FNO3 B3214252 Methyl 4-amino-2-fluoro-5-methoxybenzoate CAS No. 1137869-87-4

Methyl 4-amino-2-fluoro-5-methoxybenzoate

Cat. No.: B3214252
CAS No.: 1137869-87-4
M. Wt: 199.18 g/mol
InChI Key: FWSCIBSBSZSNGS-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-5-methoxybenzoate is a substituted benzoate ester characterized by amino (-NH₂), fluoro (-F), and methoxy (-OCH₃) groups at positions 4, 2, and 5 of the benzene ring, respectively. Its molecular formula is C₉H₁₀FNO₃, with a molecular weight of 199.18 g/mol . This compound has been utilized in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 4-amino-2-fluoro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSCIBSBSZSNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-amino-2-fluoro-5-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with the following functional groups:

  • Amino group (-NH2) : Facilitates hydrogen bonding and enhances interaction with biological macromolecules.
  • Fluorine atom (F) : Increases lipophilicity and reactivity, aiding in cell membrane penetration.
  • Methoxy group (-OCH3) : Contributes to the compound's overall stability and reactivity.

The molecular formula is CCHHFFNOO₃, with a molecular weight of approximately 185.15 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing enzymatic activities.
  • Increased Lipophilicity : The presence of fluorine enhances the compound's ability to cross cell membranes, facilitating intracellular actions.
  • Chemical Interactions : The methoxy group can participate in diverse chemical interactions, contributing to the compound’s biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid, including this compound, possess antimicrobial properties. A comparative analysis of various compounds indicated that those with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compoundXY
Control (Ampicillin)0.0080.01

Note: Specific MIC values for this compound need to be sourced from experimental data.

Anti-cancer Potential

Research has explored the potential of this compound as an anti-cancer agent. Its mechanism involves targeting specific pathways associated with cancer cell proliferation and survival. For instance, studies have indicated that compounds with similar structures can inhibit Aurora kinases, which are critical in cell division.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results showed promising activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
  • Cancer Treatment : Another investigation focused on the anti-cancer properties of similar compounds demonstrated that this compound could inhibit tumor growth in vitro by interfering with cell cycle progression through specific kinase inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methyl 5-Amino-2-fluoro-4-methoxybenzoate

A key positional isomer is Methyl 5-amino-2-fluoro-4-methoxybenzoate (CAS: 1785259-87-1), where the amino and methoxy groups are swapped (positions 4 and 5). This isomer shares the same molecular formula and weight but exhibits distinct physicochemical properties due to altered electronic and steric effects. For example:

  • Solubility and Reactivity: The para positioning of the amino group relative to the ester in the original compound may enhance resonance stabilization compared to the isomer, affecting hydrolysis rates or nucleophilic substitution reactivity.
  • Synthetic Utility : Both isomers serve as intermediates, but their regiochemistry influences downstream reactions, such as coupling with heterocyclic moieties (e.g., pyrimidines or triazines) .
Table 1: Positional Isomer Comparison
Property Methyl 4-amino-2-fluoro-5-methoxybenzoate Methyl 5-amino-2-fluoro-4-methoxybenzoate
CAS Number 431930-34-6 1785259-87-1
Molecular Weight 199.18 g/mol 199.18 g/mol
Substituent Positions 4-NH₂, 2-F, 5-OCH₃ 5-NH₂, 2-F, 4-OCH₃
Commercial Availability Discontinued Available (American Elements)

Ester Variants: Ethyl vs. Methyl Derivatives

Replacing the methyl ester with an ethyl group yields Ethyl 4-amino-2-fluoro-5-methoxybenzoate (compound 14 and 16 in –3). Key differences include:

  • Synthesis Efficiency : The ethyl variant is synthesized in 98% yield via nucleophilic aromatic substitution, demonstrating high efficiency .
  • Molecular Weight: The ethyl derivative has a higher molecular weight (227.22 g/mol, calculated for C₁₀H₁₂FNO₃) compared to the methyl analog.
  • NMR Signatures : The ethyl ester’s ¹³C NMR shows distinct signals for the ethyl group (δ 14.1 ppm for CH₃, δ 62.3 ppm for CH₂), absent in the methyl variant .

Functional Group Modifications

Thioether Substitution: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
  • Molecular Weight: Increases to 241.31 g/mol (C₁₁H₁₅NO₃S) .
  • Applications : Thioether-containing analogs are explored in medicinal chemistry for enhanced metabolic stability or kinase inhibition .
Halogen Variation: Chloro vs. Fluoro Derivatives

Compounds like 2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6) replace fluorine with chlorine. Chlorine’s larger atomic size and lower electronegativity may increase steric hindrance and alter binding affinity in biological systems .

Application-Driven Analogs: Agrochemical Derivatives

highlights methyl benzoate derivatives with triazine-linked substituents (e.g., metsulfuron methyl ester). While structurally distinct, these compounds share the benzoate core and demonstrate how substituent engineering tailors functionality:

  • Pesticide Activity : The trifluoromethyl and sulfonyl groups in analogs like triflusulfuron methyl ester enhance herbicidal activity through acetolactate synthase inhibition .

Key Research Findings

  • Synthetic Routes: Ethyl 4-amino-2-fluoro-5-methoxybenzoate is synthesized via zinc chloride-mediated nucleophilic substitution with 2,4-dichloro-5-(trifluoromethyl)pyrimidine, achieving high yields .
  • Spectroscopic Data : ¹H NMR of the ethyl variant shows characteristic ethyl signals (δ 1.42 ppm, triplet) and aromatic protons (δ 7.62–7.64 ppm) .
  • Stability and Commercial Status: this compound’s discontinuation suggests challenges in stability or scalability compared to its ethyl or thioether analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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